Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate
Description
Tautomerism
The imidazo[1,5-a]pyrazine core can undergo prototropic tautomerism , where hydrogen atoms shift between nitrogen sites. For example:
Conformational Isomerism
The ethyl ester group exhibits rotational freedom around the C–O bond, leading to distinct conformers:
| Conformer | C–O–C–C Dihedral Angle | Stability Factor |
|---|---|---|
| syn | 0° | Steric hindrance |
| anti | 180° | Favored |
The anti conformation is energetically favored due to reduced steric clash between the ester’s ethoxy group and the heterocycle.
Additionally, intramolecular hydrogen bonding between the ester’s carbonyl oxygen and adjacent NH groups (if present) can lock specific conformations, as observed in related imidazo[1,2-a]pyrazines.
Properties
IUPAC Name |
ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-7(10)6-5-11-3-4-13(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUWOOAHQFAMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate typically involves the bromination of imidazo[1,5-a]pyrazine derivatives. One common method includes the reaction of imidazo[1,5-a]pyrazine-3-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of imidazo[1,5-a]pyrazine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with various molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The imidazo[1,5-a]pyrazine core can also interact with DNA or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Core Heterocycle Variations
a) Ethyl 6-bromoimidazo[1,5-a]pyrazine-1-carboxylate (CAS 2803472-83-3)
- Structural Difference : Bromine at position 6 instead of position 1.
- Impact : Altered electronic distribution and reactivity. Position 1 bromine (target compound) may offer better steric accessibility for nucleophilic substitution compared to position 4.
- Molecular Weight : 270.09 g/mol (nearly identical) .
b) Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate (CAS 885276-59-5)
- Structural Difference : Pyridine ring instead of pyrazine.
- Impact: Pyridine’s electron-deficient nature enhances electrophilic substitution reactivity compared to pyrazine.
c) 6-Bromo-3-ethylimidazo[1,2-a]pyrazine (CAS 1464091-69-7)
- Structural Difference : Ethyl group at position 3 instead of an ester.
- Loss of the ester reduces polarity .
Substituent Variations
a) Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride (CAS 134044-63-6)
- Structural Difference : Saturated tetrahydro ring system.
b) Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate (CAS 91350-91-3)
Halogen and Functional Group Comparisons
a) Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 1773507-49-5)
- Structural Difference : Iodo substituent at position 2 and a ketone group.
- Impact : Iodine’s larger atomic radius enhances reactivity in halogen-exchange reactions but reduces solubility. The ketone group introduces polarity and hydrogen-bonding capability .
b) 3-Bromo-6-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1427079-74-0)
Physical Properties
Biological Activity
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 1-position of the imidazo ring and an ethyl ester group at the carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 270.08 g/mol. The unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit specific enzymes or receptors, leading to various biological effects. The imidazo[1,5-a]pyrazine core may also interact with DNA or proteins, affecting their function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has been reported that similar compounds within its class demonstrate activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes , suggesting that this compound may have comparable efficacy .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The bromine atom's presence is believed to enhance the compound's interactions with cancer-related targets, making it a candidate for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Ethyl 1-bromoimidazo[1,2-a]pyridine-3-carboxylate | Pyridine derivative | Similar bromination but different ring system |
| Methyl 5-Bromoimidazo[1,2-b]pyridine-3-carboxylate | Pyridine derivative | Different substitution pattern |
| Ethyl Imidazo[1,2-a]pyrazine-3-carboxylate | Unbrominated variant | Lacks bromine; potentially different activity |
The structural differences influence their reactivity and biological activities, highlighting the importance of specific substitutions in developing effective therapeutic agents.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds. For example:
- A study on substituted pyrazinecarboxamides indicated varying degrees of antimicrobial activity against Mycobacterium tuberculosis , with some derivatives showing over 50% inhibition .
- Another investigation noted that compounds similar to this compound exhibited significant antifungal effects against strains like Trichophyton mentagrophytes , reinforcing the potential of this class of compounds .
Q & A
Q. What are the standard synthetic routes for Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate, and how can purity be ensured?
The compound is typically synthesized via cyclocondensation of 1,3-biselectrophilic precursors with NH-3-aminopyrazoles as bisnucleophilic systems. Key steps include bromination and esterification under controlled conditions using solvents like methanol and catalysts such as copper(II) acetate . Purification often involves recrystallization (e.g., from pentane) or column chromatography. Yield and purity (>95%) are validated via HPLC and NMR spectroscopy .
Q. How should researchers characterize this compound, and which analytical techniques are critical?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography for 3D structural elucidation.
- Mass spectrometry (HRMS/ESI-MS) to verify molecular weight (270.08 g/mol) .
- HPLC for purity assessment, particularly for detecting brominated byproducts .
Q. What safety protocols are recommended for handling this compound?
Key precautions:
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards) .
- Work under inert gas (N₂/Ar) to prevent moisture-sensitive degradation .
- Store at -20°C in airtight, light-resistant containers to preserve stability .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using the bromo substituent?
The bromine atom at position 1 enables cross-coupling with boronic acids. Optimize using:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/DMF.
- Base : K₂CO₃ or Cs₂CO₃ (2–3 eq.) at 80–100°C.
- Monitoring : TLC or LC-MS to track intermediate formation . Contradictions exist in solvent selection: some studies favor toluene for higher yields, while others report DMF’s efficiency for polar substrates .
Q. What computational tools predict viable synthetic pathways or biological targets?
Retrosynthetic AI models (e.g., Pistachio, Reaxys) suggest routes via halogen exchange or ester hydrolysis. Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., kinases) by simulating halogen-bond interactions at ATP-binding sites .
Q. How does bromine substitution impact biological activity compared to other halogens?
Bromine enhances binding affinity via stronger halogen bonds. Comparative IC₅₀ data for similar derivatives:
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Ethyl 2-bromo-pyrazolo[1,5-a]pyrazine | AChE (Anticholinesterase) | 0.466 |
| Ethyl 2-iodo analog | BChE | 1.89 |
| Ethyl 2-chloro analog | Antimicrobial | 0.8 |
Bromine’s larger atomic radius improves steric complementarity but may reduce solubility .
Methodological Challenges and Contradictions
Q. Why do conflicting reports exist regarding solvent choice in coupling reactions?
Discrepancies arise from substrate solubility and catalyst compatibility. For example:
- Toluene minimizes side reactions in non-polar systems.
- DMF enhances solubility for polar intermediates but risks carbamate formation . Validate via small-scale screening with LC-MS to identify optimal conditions.
Q. How can researchers resolve discrepancies in reported biological activities?
Variations in assay protocols (e.g., enzyme source, incubation time) affect results. Standardize using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
